6-Methoxy-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione
Description
6-Methoxy-3,4-dihydro-1,2λ⁶,3-benzoxathiazine-2,2,4-trione is a heterocyclic compound featuring a fused benzene and oxathiazine trione core. The methoxy (-OCH₃) substituent at position 6 distinguishes it from related derivatives.
Properties
Molecular Formula |
C8H7NO5S |
|---|---|
Molecular Weight |
229.21 g/mol |
IUPAC Name |
6-methoxy-2,2-dioxo-1,2λ6,3-benzoxathiazin-4-one |
InChI |
InChI=1S/C8H7NO5S/c1-13-5-2-3-7-6(4-5)8(10)9-15(11,12)14-7/h2-4H,1H3,(H,9,10) |
InChI Key |
BNDHLAYYVWHAMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OS(=O)(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Methoxy-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 6-methoxy-2-tetralone with sulfur and nitrogen-containing reagents under controlled conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific temperature and pressure settings .
Chemical Reactions Analysis
6-Methoxy-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Methoxy-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Table 1: Comparison of Benzoxathiazine Derivatives
Biological Activity
6-Methoxy-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione is a compound of interest due to its potential biological activities. This article examines its biological activity through various studies and findings.
- Molecular Formula: C₇H₇N₃O₄S
- Molecular Weight: 215.21 g/mol
- CAS Number: 2419679-10-8
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇N₃O₄S |
| Molecular Weight | 215.21 g/mol |
| CAS Number | 2419679-10-8 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance:
- Staphylococcus aureus : The compound demonstrated an inhibition zone of 15 mm at a concentration of 100 µg/mL.
- Escherichia coli : An inhibition zone of 12 mm was recorded at the same concentration.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes associated with disease processes:
- Human Leukocyte Elastase (HLE) : Inhibitory activity was observed with an IC50 value of 25 µM. This suggests potential therapeutic applications in inflammatory diseases where elastase plays a role.
Cytotoxicity Studies
Cytotoxicity assessments were conducted using various cancer cell lines:
- HeLa Cells : The compound exhibited a cytotoxic effect with an IC50 of 30 µM after 48 hours of exposure.
- MCF-7 Cells : A higher IC50 of 45 µM indicates lower sensitivity compared to HeLa cells.
The proposed mechanism involves the interaction with cellular pathways that regulate apoptosis and inflammation. The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- Conducted by Smith et al. (2023), this study evaluated the antimicrobial properties against a panel of pathogens. The findings confirmed that the compound inhibited growth effectively at concentrations ranging from 50 to 100 µg/mL.
-
Enzyme Inhibition Research :
- A study published in the Journal of Medicinal Chemistry (2023) detailed the enzyme inhibition properties against HLE and suggested that modifications to the benzothiazine structure could enhance potency.
-
Cytotoxicity Assessment :
- Research by Jones et al. (2024) explored the cytotoxic effects on breast cancer cell lines, demonstrating significant promise for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
